molecular formula C18H16ClNO2 B610757 (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol CAS No. 221132-62-3

(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Cat. No. B610757
M. Wt: 313.78
InChI Key: FNSOIGQMVWZWDF-OAHLLOKOSA-N
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Description

The compound appears to be a benzazepine derivative. Benzazepines are seven-membered heterocyclic compounds with two nitrogen atoms. They are known to have a wide range of biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzofuran and benzazepine rings in separate steps, followed by their connection via a carbon-carbon bond. The exact methods would depend on the specific starting materials and reaction conditions.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and benzazepine rings, as well as the chlorine atom and hydroxyl group. The stereochemistry at the 5-position is indicated by the (5S) prefix.



Chemical Reactions Analysis

As a benzazepine derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the hydroxyl group could allow for reactions involving the formation or breaking of O-H bonds, while the chlorine atom could potentially be replaced by other groups in a substitution reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran and benzazepine rings would likely make the compound relatively nonpolar and lipophilic, while the chlorine atom and hydroxyl group could contribute to its reactivity.


Scientific Research Applications

Angiotensin Converting Enzyme Inhibition

  • One notable application of compounds related to (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol is in the inhibition of angiotensin converting enzyme (ACE). A study on 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives, closely related to the compound , demonstrated significant potency in inhibiting the angiotensin I pressor response in dogs (Stanton et al., 1985).

Dopamine Receptor Affinities

  • The compound is structurally similar to benzazepine derivatives that have been synthesized and evaluated for their affinities towards dopamine D1 and D2 receptors. These studies provide insights into the potential dopaminergic activities of (5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol (Berger et al., 1989).

Structural and Crystallographic Studies

  • There is significant research focused on the structural and crystallographic characterization of benzazepine derivatives. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in scientific research (Macías et al., 2011), (Blanco et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm.


Future Directions

Further research could explore the synthesis, properties, and potential uses of this compound. This could include studies to optimize its synthesis, investigations of its reactivity and interactions with biological targets, and evaluations of its safety and efficacy in relevant models.


Please note that this is a general analysis based on the structure of the compound and related compounds. For more specific information, further research and experimentation would be needed.


properties

IUPAC Name

(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c19-16-8-12-4-6-20-10-15(14(12)9-17(16)21)13-3-1-2-11-5-7-22-18(11)13/h1-3,5,7-9,15,20-21H,4,6,10H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSOIGQMVWZWDF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC4=C3OC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC4=C3OC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Desmethyl-NNC112

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 2
(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 3
(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 4
(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 5
(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Reactant of Route 6
(5S)-5-(1-benzofuran-7-yl)-8-chloro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

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